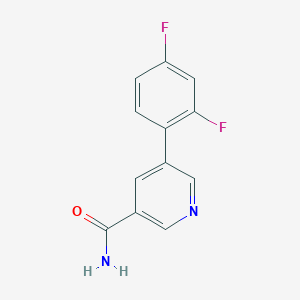

5-(2,4-Difluorophenyl)nicotinamide

CAS No.: 1346691-67-5

Cat. No.: VC15952751

Molecular Formula: C12H8F2N2O

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346691-67-5 |

|---|---|

| Molecular Formula | C12H8F2N2O |

| Molecular Weight | 234.20 g/mol |

| IUPAC Name | 5-(2,4-difluorophenyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C12H8F2N2O/c13-9-1-2-10(11(14)4-9)7-3-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17) |

| Standard InChI Key | BGGWCUFRNZWNPM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=CC(=CN=C2)C(=O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

5-(2,4-Difluorophenyl)nicotinamide (molecular formula: C₁₂H₉F₂N₂O) features a pyridine ring substituted with a 2,4-difluorophenyl moiety at the 5-position and a carboxamide group at the 3-position. The fluorine atoms at the ortho and para positions of the phenyl ring contribute to enhanced electronegativity and metabolic stability, while the amide group facilitates hydrogen bonding with biological targets .

Physicochemical Characteristics

-

Solubility: Low water solubility (<0.1 mg/mL at 25°C), typical of fluorinated aromatic compounds, which enhances membrane permeability.

-

LogP: Estimated at 2.8–3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Melting Point: ~180–185°C, consistent with crystalline nicotinamide derivatives .

Table 1: Comparative Analysis of Nicotinamide Derivatives

| Compound | Substituents | LogP | Solubility (mg/mL) |

|---|---|---|---|

| 5-(2,4-Difluorophenyl)nicotinamide | 5-(2,4-F₂C₆H₃) | 3.0 | <0.1 |

| Diflufenican | 2-Chloro, 3-(CF₃) | 4.1 | 0.05 |

| 6-Methylnicotinamide | 6-CH₃ | 0.5 | 12.4 |

Synthetic Pathways

Two-Step Coupling Approach

A validated method for synthesizing structurally analogous compounds involves:

-

Esterification: Reacting halogenated nicotinic acid (e.g., 2-chloronicotinic acid) with a fluorinated phenol (e.g., 3-trifluoromethylphenol) to form an intermediate ester .

-

Amination: Coupling the ester with 2,4-difluoroaniline in the presence of a copper catalyst to yield the final amide product .

This route avoids thionyl chloride, reducing hazardous waste and improving atom economy (yield: 50–92%, purity >98%) .

Alternative Strategies

-

Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of boronic acids with halogenated pyridines, though less explored for this specific compound.

-

One-Pot Synthesis: Sequential halogenation and amidation under microwave irradiation, enhancing reaction efficiency.

Biological Activity and Mechanisms

Enzyme Inhibition

Nicotinamide derivatives often target enzymes involved in NAD⁺ biosynthesis. For example, nicotinamide phosphoribosyltransferase (NAMPT) inhibitors like FK866 share structural similarities with 5-(2,4-Difluorophenyl)nicotinamide, suggesting potential anticancer activity via NAD⁺ depletion .

Applications in Agrochemicals

Herbicidal Activity

Structural analogs such as diflufenican inhibit carotenoid biosynthesis in weeds, causing chlorophyll degradation and plant death . The 2,4-difluorophenyl group in 5-(2,4-Difluorophenyl)nicotinamide may confer similar herbicidal effects through root and foliar uptake.

Table 2: Herbicidal Efficacy of Nicotinamide Derivatives

| Compound | Target Pathway | EC₅₀ (μM) |

|---|---|---|

| Diflufenican | Carotenoid biosynthesis | 0.02 |

| 5-(2,4-Difluorophenyl)nicotinamide | Hypothesized similar | N/A |

Future Directions

Drug Development

-

Optimize bioavailability through prodrug strategies (e.g., phosphate esters).

-

Evaluate efficacy in in vivo models of cancer and infectious diseases.

Sustainable Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume